1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide, also known as FBTTP, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect against neurodegeneration. This compound has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. However, this compound has some limitations, including its low solubility in water and limited bioavailability.
Future Directions
There are several future directions for research on 1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the investigation of this compound as a potential treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c16-12-4-2-1-3-11(12)14(22)20-7-5-10(6-8-20)13(21)18-15-19-17-9-23-15/h1-4,9-10H,5-8H2,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWNSLOOUJLOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=CS2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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